molecular formula C14H21NO3 B7904315 Tert-butyl 4-hydroxyphenethyl(methyl)carbamate

Tert-butyl 4-hydroxyphenethyl(methyl)carbamate

Cat. No. B7904315
M. Wt: 251.32 g/mol
InChI Key: MTOCNSVRZPJWKW-UHFFFAOYSA-N
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Description

Tert-butyl 4-hydroxyphenethyl(methyl)carbamate is a useful research compound. Its molecular formula is C14H21NO3 and its molecular weight is 251.32 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Intermediate in Biologically Active Compounds : Tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, a related compound, is an important intermediate in the synthesis of biologically active compounds like omisertinib (AZD9291), with a synthetic method established yielding an 81% total yield in three steps (Zhao, Guo, Lan, & Xu, 2017).

  • Synthesis of Functionalised Carbamates : The compound O-tert-butyl-N-(chloromethyl)-N-methyl carbamate reacts with lithium powder and electrophiles in THF at -78°C, leading to functionalised carbamates upon hydrolysis (Ortiz, Guijarro, & Yus, 1999).

  • Preparation in Organic Syntheses : Tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, another related compound, is used in organic syntheses, particularly in Diels-Alder reactions and the preparation of hexahydroindolinones (Padwa, Brodney, & Lynch, 2003).

  • Directed Lithiation : N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate undergo lithiation with n-BuLi in THF, resulting in high yields of substituted products (Smith, El‐Hiti, & Alshammari, 2013).

  • Metabolism in Insects and Mice : The metabolism of m-tert.-butylphenyl N-methylcarbamate, a structurally similar compound, was studied in mice and various insect species. It showed significant species variation in yields of oxidation products, suggesting different enzymatic pathways (Douch & Smith, 1971).

  • Synthesis of New Antioxidants : Synthesis of new antioxidants containing hindered phenol groups has been conducted. These antioxidants, derived from related compounds, were shown to enhance thermal stability and effectiveness in protecting polypropylene against thermal oxidation (Pan, Liu, & Lau, 1998).

  • Comparative Cytotoxicity Studies : Comparative cytotoxicity between butylated hydroxytoluene and its methylcarbamate derivative, terbucarb, on rat hepatocytes has been studied. This research provides insights into the metabolic and toxicological profiles of these compounds (Nakagawa, Yaguchi, & Suzuki, 1994).

properties

IUPAC Name

tert-butyl N-[2-(4-hydroxyphenyl)ethyl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15(4)10-9-11-5-7-12(16)8-6-11/h5-8,16H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTOCNSVRZPJWKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-hydroxyphenethyl(methyl)carbamate

Synthesis routes and methods

Procedure details

To a solution of 1.13 g (3.32 mmol) of tert-butyl 4-(benzyloxy)phenethyl(methyl)carbamate in 15 mL of methanol was added 35 mg of 10% palladium on carbon. The reaction was stirred under a hydrogen balloon atmosphere for 6 h, filtered through celite and evaporated to give tert-butyl 4-hydroxyphenethyl(methyl)carbamate as a colorless oil which was subsequently used without purification.
Name
tert-butyl 4-(benzyloxy)phenethyl(methyl)carbamate
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
35 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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